molecular formula C14H23N B13790888 N,N-Dipropylphenethylamine CAS No. 23916-02-1

N,N-Dipropylphenethylamine

Cat. No.: B13790888
CAS No.: 23916-02-1
M. Wt: 205.34 g/mol
InChI Key: XKVJUEJDVGYAGS-UHFFFAOYSA-N
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Description

N,N-Dipropylphenethylamine: is an organic compound with the chemical formula C14H23N . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a phenethylamine backbone substituted with two propyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylphenethylamine typically involves the alkylation of phenethylamine with propyl halides. One common method is the reaction of phenethylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the continuous preparation method is often employed. This involves the use of a fixed bed reactor where phenethylamine and propyl halides are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylphenethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-Propylphenethylamine or phenethylamine.

    Substitution: Halogenated or nitro-substituted phenethylamines.

Scientific Research Applications

N,N-Dipropylphenethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipropylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is structurally related to endogenous neurotransmitters such as dopamine, noradrenaline, and adrenaline. This compound acts as a psychostimulant by enhancing the release of these neurotransmitters and inhibiting their reuptake, leading to increased synaptic concentrations and prolonged neurotransmitter activity .

Comparison with Similar Compounds

Uniqueness: N,N-Dipropylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual propyl groups on the nitrogen atom differentiate it from other phenethylamines, influencing its reactivity and interaction with biological targets.

Properties

CAS No.

23916-02-1

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(2-phenylethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

XKVJUEJDVGYAGS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC=CC=C1

Origin of Product

United States

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